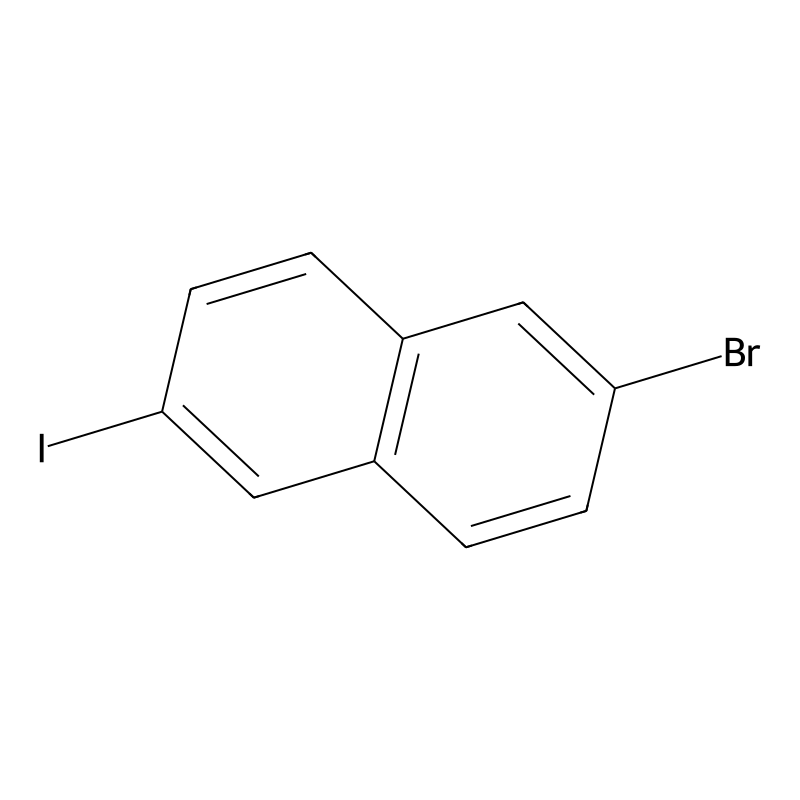2-Bromo-6-iodonaphthalene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Cycloaddition Reactions: 2-Bromo-6-iodonaphthalene participates in a specific type of organic reaction called cycloaromatization. During this reaction, the molecule undergoes a rearrangement to form a new aromatic ring structure. The bromo and iodo substituents on the molecule play a crucial role in activating it for this cyclization process with various substrates, including aromatic and aliphatic compounds [].
2-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆BrI. It features a naphthalene core substituted with bromine at the 2-position and iodine at the 6-position. This compound is of interest in various fields, including organic chemistry and materials science, due to its unique electronic properties and potential applications in synthesis and biological studies.
- Nucleophilic Aromatic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions, allowing for the introduction of various functional groups.
- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, facilitating the formation of more complex organic structures .
- Electrophilic Aromatic Substitution: The iodine substituent can activate the aromatic ring towards electrophilic attack, allowing for further functionalization.
Research indicates that 2-Bromo-6-iodonaphthalene may exhibit biological activity, particularly in the context of medicinal chemistry. Its derivatives have been studied for potential applications as:
- Anticancer Agents: Some studies suggest that halogenated naphthalenes may have cytotoxic effects against cancer cell lines .
- Anti-inflammatory Agents: Compounds similar to 2-Bromo-6-iodonaphthalene have shown potential in inhibiting inflammatory pathways, thus serving as leads for new therapeutic agents .
The synthesis of 2-Bromo-6-iodonaphthalene typically involves several key steps:
- Bromination and Iodination: Starting from naphthalene or its derivatives, bromination can be achieved using bromine in an appropriate solvent. Subsequently, iodine can be introduced through electrophilic iodination reactions.
- Cross-Coupling Techniques: Palladium-catalyzed cross-coupling techniques can also be employed to form this compound from simpler precursors .
- Alternative Synthetic Routes: Other methods may include direct halogenation of naphthalene derivatives under specific conditions to achieve selective substitution at the desired positions.
2-Bromo-6-iodonaphthalene has several applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Material Science: Due to its electronic properties, it is explored for use in organic electronics and photonic devices.
- Pharmaceutical Research: Its derivatives are investigated for potential therapeutic uses, particularly in anti-inflammatory and anticancer drugs .
Studies on 2-Bromo-6-iodonaphthalene's interactions focus on its reactivity with various nucleophiles and electrophiles. The presence of both bromine and iodine allows it to participate in diverse chemical transformations, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Several compounds share structural similarities with 2-Bromo-6-iodonaphthalene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-3-iodonaphthalene | C₁₀H₆BrI | Similar halogenation pattern |
| 2-Bromo-6-fluoronaphthalene | C₁₀H₆BrF | Fluorine instead of iodine |
| 1-Bromo-2-iodonaphthalene | C₁₀H₆BrI | Different substitution pattern |
| 2-Iodonaphthalene | C₁₀H₇I | No bromine substituent |
Each of these compounds exhibits unique properties based on their halogen substituents' nature and position on the naphthalene ring. The dual halogenation in 2-Bromo-6-iodonaphthalene provides distinct reactivity patterns that can be exploited for specific synthetic applications.
XLogP3
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Pictograms



Corrosive;Irritant;Environmental Hazard








